N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
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Overview
Description
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the fluorophenyl and methylphenyl groups through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the attached phenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.
Scientific Research Applications
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the quinazoline core and the attached phenyl groups, which provide the necessary structural features for binding.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluoro-4-(trifluoromethyl)benzyl)-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine
- N-[[3-Fluoro-4-(trifluoromethyl)phenyl]methyl]-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine
Uniqueness
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine is unique due to its specific combination of a quinazoline core with fluorophenyl and methylphenyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4/c1-15-7-9-18(10-8-15)22-25-21-6-4-3-5-20(21)23(26-22)28-27-16(2)17-11-13-19(24)14-12-17/h3-14H,1-2H3,(H,25,26,28)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGUSCDGGKQHKS-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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